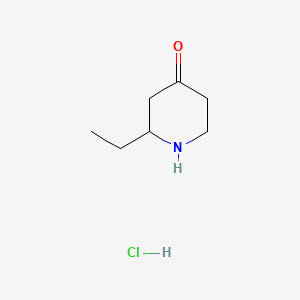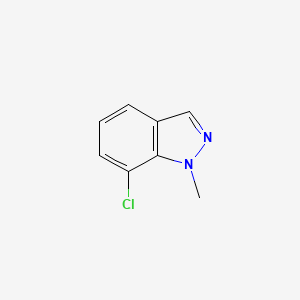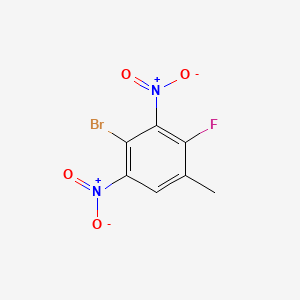
15(R),19(R)-羟基前列腺素F2α
描述
15®,19®-hydroxy Prostaglandin F2alpha is a stereoisomer of Prostaglandin F2alpha, a naturally occurring prostaglandin involved in various physiological processes. Prostaglandins are lipid compounds derived from fatty acids and have hormone-like effects in the body. 15®,19®-hydroxy Prostaglandin F2alpha is known for its role in reproductive biology and its potential therapeutic applications.
科学研究应用
15®,19®-hydroxy Prostaglandin F2alpha has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study stereoselective synthesis and reaction mechanisms.
Biology: The compound is studied for its role in cellular signaling and its effects on various biological processes.
Industry: It is used in the development of pharmaceuticals and as a reference standard in analytical chemistry.
作用机制
- Emerging evidence suggests that FP receptor is also implicated in blood pressure regulation , atherosclerosis , and other inflammation-related disorders .
- In cardiovascular cells, PGF2α promotes the expression of genes such as c-fos , atrial natriuretic factor (ANF) , and alpha-skeletal actin . It induces cardiac myocyte hypertrophy and cardiac growth .
- However, it does not significantly affect myocyte proliferation in culture .
Target of Action
Mode of Action
Pharmacokinetics
Action Environment
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 15®,19®-hydroxy Prostaglandin F2alpha typically involves multiple steps to ensure the correct stereochemistry. One common approach is the chemoenzymatic synthesis, which combines chemical and enzymatic reactions to achieve high stereoselectivity. For example, a unified strategy to synthesize prostaglandins involves the use of biocatalytic retrosynthesis, Baeyer–Villiger monooxygenase-catalyzed stereoselective oxidation, and ketoreductase-catalyzed diastereoselective reduction .
Industrial Production Methods
Industrial production of prostaglandins, including 15®,19®-hydroxy Prostaglandin F2alpha, often relies on large-scale chemical synthesis methods. These methods are designed to maximize yield and purity while minimizing costs and environmental impact. The use of catalysts and optimized reaction conditions are crucial for efficient production.
化学反应分析
Types of Reactions
15®,19®-hydroxy Prostaglandin F2alpha undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups on the molecule.
Substitution: Substitution reactions can introduce new functional groups or replace existing ones.
Common Reagents and Conditions
Common reagents used in the reactions of 15®,19®-hydroxy Prostaglandin F2alpha include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Reaction conditions such as temperature, pH, and solvent choice are optimized to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of ketones or aldehydes, while reduction can yield alcohols or alkanes.
相似化合物的比较
Similar Compounds
Prostaglandin F2alpha (PGF2alpha): The parent compound, widely studied for its role in reproductive biology.
F2-isoprostanes: Compounds involved in oxidative stress and inflammation.
Uniqueness
15®,19®-hydroxy Prostaglandin F2alpha is unique due to its specific stereochemistry, which can influence its biological activity and receptor binding affinity. This makes it a valuable compound for studying the structure-activity relationships of prostaglandins and developing targeted therapies.
属性
IUPAC Name |
(Z)-7-[(1R,2R,3R,5S)-2-[(E,3R,7R)-3,7-dihydroxyoct-1-enyl]-3,5-dihydroxycyclopentyl]hept-5-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H34O6/c1-14(21)7-6-8-15(22)11-12-17-16(18(23)13-19(17)24)9-4-2-3-5-10-20(25)26/h2,4,11-12,14-19,21-24H,3,5-10,13H2,1H3,(H,25,26)/b4-2-,12-11+/t14-,15-,16-,17-,18+,19-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBWZMPMLSDJDSU-ZYPCAQTJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCC(C=CC1C(CC(C1CC=CCCCC(=O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCC[C@H](/C=C/[C@H]1[C@@H](C[C@@H]([C@@H]1C/C=C\CCCC(=O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H34O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801348118 | |
| Record name | (5Z,9alpha,11alpha,13E,15R,19R)-9,11,15,19-Tetrahydroxyprosta-5,13-dien-1-oic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801348118 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
370.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1224444-23-8 | |
| Record name | (5Z,9alpha,11alpha,13E,15R,19R)-9,11,15,19-Tetrahydroxyprosta-5,13-dien-1-oic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801348118 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Ethyl 5-chloropyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B571992.png)
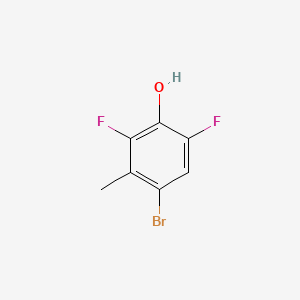
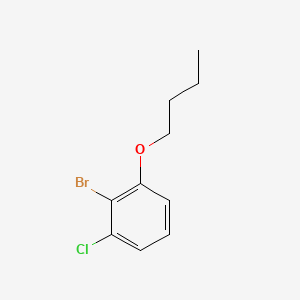
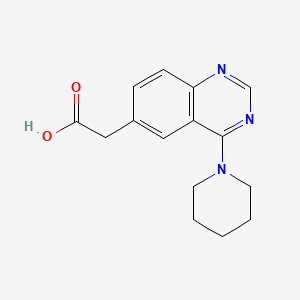

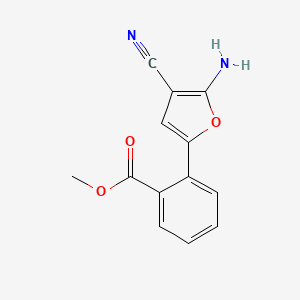

![Ethyl 4'-oxo-3',4'-dihydro-1'H-spiro[cyclobutane-1,2'-quinazoline]-5'-carboxylate](/img/structure/B572004.png)
![6-Oxa-1-azaspiro[3.5]nonane](/img/structure/B572006.png)
